3-Bromo-5-(trifluoromethyl)pyridazine
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Overview
Description
3-Bromo-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2BrF3N2 It is a derivative of pyridazine, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(trifluoromethyl)pyridazine can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)pyridazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5-(trifluoromethyl)pyridazine, while oxidation may produce this compound N-oxide .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the nitrogen atoms in the pyridazine ring.
3-Bromo-6-(trifluoromethyl)pyridazine: Another derivative with a different substitution pattern.
Uniqueness
3-Bromo-5-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H2BrF3N2 |
---|---|
Molecular Weight |
226.98 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H |
InChI Key |
JWJPPTKCFCTADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Br)C(F)(F)F |
Origin of Product |
United States |
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